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Compound of Interest

Compound Name:
N-(5-bromo-2-

nitrophenyl)acetamide

CAS No.: 50863-02-0

Cat. No.: B183999

Get Quote

The UV-Vis spectrum of N-(5-bromo-2-nitrophenyl)acetamide is governed by the complex

interplay of its substituents on the benzene ring. To accurately interpret its spectral signature,

we must deconstruct the molecule's "push-pull" electronic system:

The Acetamido Group (-NHCOCH₃): Unlike a free primary amine (-NH₂) which is a strong

electron donor, the acetamido group is only a moderate donor. The nitrogen's lone pair is

partially delocalized into the adjacent carbonyl group. This competing resonance reduces its

ability to donate electron density into the aromatic ring, resulting in a hypsochromic (blue)

shift compared to free nitroanilines [1, 2].

The Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG). When positioned

ortho to the acetamido group, it facilitates an Intramolecular Charge Transfer (ICT) state

upon photoexcitation. However, steric hindrance between the bulky ortho groups can force

the nitro group slightly out of coplanarity with the ring, reducing orbital overlap and

dampening the transition probability [3].
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The Bromo Group (-Br): Positioned at the 5-position, this heavy halogen acts as an

auxochrome. Its high polarizability and +M (mesomeric) effect extend the conjugated system,

lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the

Lowest Unoccupied Molecular Orbital (LUMO). This induces a subtle bathochromic (red) shift

and hyperchromic effect relative to unsubstituted 2-nitroacetanilide.

Acetamido Group
(-NHCOCH3)

Moderate +M Donor
Aromatic Core

(π-Conjugation)

 Reduced e- flow
(Carbonyl competition)

Nitro Group
(-NO2)

Strong -M Acceptor

 ICT Transition
(π → π*)

Bromo Group
(-Br)

Polarizable Auxochrome

 Extends Conjugation
(Bathochromic Shift)

Click to download full resolution via product page

Caption: Electronic substituent effects governing the ICT in N-(5-bromo-2-
nitrophenyl)acetamide.

Comparative Spectral Performance
To establish a reliable baseline, we must compare N-(5-bromo-2-nitrophenyl)acetamide
against its unhalogenated and non-acetylated counterparts. The table below synthesizes the

typical quantitative UV-Vis data for these compounds in a polar solvent (e.g., Ethanol)[1, 2, 3].
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Compound
Structural
Modification (nm)

Molar
Absorptivity (

,

)

Spectral Shift
vs. Baseline

4-Nitroaniline
Baseline (Strong

Donor/Acceptor)
~380 ~15,000 N/A (Baseline)

4-

Nitroacetanilide

Acetylation of

Amine
~315 - 320 ~12,500

Strong

Hypsochromic

(-60 nm)

2-

Nitroacetanilide

Ortho Steric

Hindrance
~340 - 350 ~8,000

Hypsochromic &

Hypochromic

N-(5-bromo-2-

nitrophenyl)aceta

mide

Halogenation

(+Br)
~355 - 365 ~10,500

Bathochromic

(+15 nm vs 2-

nitro)

Data Interpretation: When comparing 4-nitroaniline to 4-nitroacetanilide, the acetylation of the

amine drastically blue-shifts the

due to the weakened donor capacity [2]. In the ortho-isomer (2-nitroacetanilide), the proximity
of the groups causes steric twisting, which lowers the molar absorptivity (

) because the probability of the

transition is reduced [3]. Finally, introducing the bromo group in N-(5-bromo-2-
nitrophenyl)acetamide partially restores the absorption intensity and red-shifts the spectrum
due to the extended polarizable electron cloud of the bromine atom.

Self-Validating Experimental Protocol
To ensure high-fidelity data, a UV-Vis protocol must be self-validating. The following

methodology incorporates internal checks to rule out aggregation, solvent effects, and

instrumental drift.

Materials:
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Analyte: N-(5-bromo-2-nitrophenyl)acetamide (Purity

99%)

Solvents: Spectroscopic grade Ethanol (polar) and Cyclohexane (non-polar) to assess

solvatochromism [1].

Cuvettes: 10 mm path-length quartz cuvettes.

Step-by-Step Workflow:

Stock Solution Preparation: Accurately weigh the analyte and dissolve it in ethanol to create

a 1.0 mM stock solution.

Causality: Using a highly concentrated stock minimizes weighing errors and ensures

complete dissolution before dilution.

Concentration Series (The Validation Step): Prepare a working series of 5, 10, 15, 20, and 25

µM solutions.

Causality: Analyzing a series rather than a single point allows you to plot Absorbance vs.

Concentration. A perfectly linear plot (R² > 0.999) validates the Beer-Lambert law (

) and proves the absence of molecular aggregation or excimer formation at these
concentrations.

Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Run a

baseline scan from 200 nm to 500 nm.

Causality: This subtracts the optical signature of the solvent and the cuvette glass,

ensuring the resulting peaks belong solely to the analyte.

Spectral Acquisition: Scan the working solutions from 200 nm to 500 nm at a scan rate of

200 nm/min with a slit width of 1.0 nm. Identify the

in the near-UV region (typically around 355-365 nm for this compound) and calculate

.
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Solvatochromic Verification: Repeat the process using cyclohexane.

Causality: The ICT excited state is more polar than the ground state. A shift to a lower

wavelength (hypsochromic shift) in the non-polar solvent confirms the charge-transfer

nature of the transition [1].
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Caption: Self-validating experimental workflow for UV-Vis spectral acquisition.

Conclusion
The UV-Vis spectrum of N-(5-bromo-2-nitrophenyl)acetamide is a direct reflection of its

internal electronic tug-of-war. By objectively comparing it to alternative nitroacetanilides, we

observe how the acetyl group dampens electron donation, how ortho-sterics reduce transition

probability, and how halogenation provides a compensatory polarizability. Implementing the
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self-validating protocol outlined above ensures that your spectral data is robust, reproducible,

and ready for regulatory submission or advanced synthetic planning.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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